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Compound of Interest

Compound Name: 2,4,5-Trimethylbenzoic acid

Cat. No.: B181266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of 2,4,5-
trimethylbenzoic acid. The information is compiled from publicly available data and general

crystallographic principles. While the crystal structure has been determined, access to the

primary crystallographic information file (CIF) and the full experimental details from the original

publication was not possible. Therefore, this document presents the available data and

supplements it with generalized experimental protocols typical for small organic molecules.

Introduction
2,4,5-Trimethylbenzoic acid (2,4,5-TMBA) is an aromatic carboxylic acid. Understanding its

solid-state structure is crucial for applications in materials science and drug development, as

the crystalline form can influence physical and chemical properties such as solubility, stability,

and bioavailability. The crystal structure of 2,4,5-TMBA has been determined by single-crystal

X-ray diffraction.[1] A key feature of its solid-state arrangement is the formation of

centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two

molecules.[1]

Crystallographic Data
The crystallographic data for 2,4,5-trimethylbenzoic acid is deposited in the Cambridge

Structural Database (CSD) under the deposition number 129429.[2] The primary citation for
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this crystal structure determination is an article in Acta Crystallographica Section C: Crystal

Structure Communications. The following tables summarize the available quantitative data.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₀H₁₂O₂

Formula weight 164.20 g/mol

Crystal system Data not available

Space group Data not available

a (Å) Data not available

b (Å) Data not available

c (Å) Data not available

α (°) Data not available

β (°) Data not available

γ (°) Data not available

Volume (Å³) Data not available

Z Data not available

Calculated density (g/cm³) Data not available

Absorption coefficient (mm⁻¹) Data not available

F(000) Data not available

Crystal size (mm³) Data not available

Radiation type Data not available

Wavelength (Å) Data not available

Temperature (K) Data not available

θ range for data collection (°) Data not available

Index ranges Data not available

Reflections collected Data not available

Independent reflections Data not available
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R_int Data not available

Goodness-of-fit on F² Data not available

Final R indices [I>2σ(I)] Data not available

R indices (all data) Data not available

Table 2: Selected Bond Lengths (Å) and Angles (°)

Note: Specific bond lengths and angles for 2,4,5-trimethylbenzoic acid are not publicly

available without access to the primary publication or the CIF file. The table below is a

placeholder to indicate the type of data that would be presented.

Bond/Angle Length (Å) / Angle (°)

C=O Data not available

C-O Data not available

O-H Data not available

C-C (ring) Data not available

O-C=O Data not available

C-C-O Data not available

Molecular Structure and Packing
In the solid state, 2,4,5-trimethylbenzoic acid molecules form centrosymmetric dimers. This is

a common structural motif for carboxylic acids. The two molecules are held together by a pair

of O-H···O hydrogen bonds between their carboxyl groups.

Hydrogen bonding in the dimer.

Experimental Protocols
The specific experimental details for the crystal structure determination of 2,4,5-
trimethylbenzoic acid are contained within the primary literature, which was not accessible.
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However, a general workflow for single-crystal X-ray diffraction of a small organic molecule is

provided below as a representative example.

4.1. Crystal Growth

Single crystals of organic compounds like 2,4,5-trimethylbenzoic acid are typically grown by

slow evaporation of a saturated solution.

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble. The

ideal solvent will allow for slow crystal growth, leading to well-ordered, single crystals.

Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl

acetate, or mixtures thereof.

Procedure:

A saturated solution of 2,4,5-trimethylbenzoic acid is prepared by dissolving the

compound in the chosen solvent at a slightly elevated temperature.

The solution is filtered to remove any insoluble impurities.

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow

evaporation of the solvent at room temperature.

Over a period of several days to weeks, single crystals suitable for X-ray diffraction should

form.

4.2. X-ray Data Collection

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize

thermal motion of the atoms and reduce radiation damage.

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα

radiation), is used to collect a series of diffraction images as the crystal is rotated.

The diffraction data are processed to determine the unit cell parameters and to integrate the

intensities of the reflections.
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4.3. Structure Solution and Refinement

The space group is determined from the systematic absences in the diffraction data.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is refined by least-squares methods against the experimental diffraction

data. This process involves adjusting the atomic coordinates, and thermal parameters to

minimize the difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final model is validated using various crystallographic software tools.
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Generalized Workflow for Crystal Structure Determination

Crystal Growth
(Slow Evaporation)

Crystal Selection and Mounting

X-ray Data Collection
(Single-Crystal Diffractometer)

Data Processing
(Integration and Scaling)

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Least-Squares Fitting)

Validation and Analysis

Click to download full resolution via product page

Generalized experimental workflow.

Conclusion
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The crystal structure of 2,4,5-trimethylbenzoic acid has been established through single-

crystal X-ray diffraction, revealing a hydrogen-bonded centrosymmetric dimer as the primary

structural motif. While detailed quantitative crystallographic data and specific experimental

protocols from the original study are not fully accessible in the public domain, this guide

provides the available information and a general overview of the methodologies typically

employed for such an analysis. For researchers requiring precise atomic coordinates and other

detailed structural parameters, direct access to the Cambridge Structural Database or the

original publication is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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